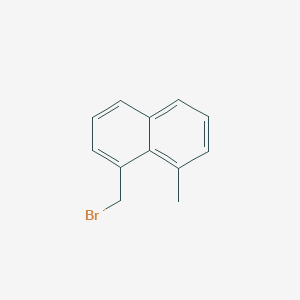

1-Bromomethyl-8-methylnaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H11Br |

|---|---|

Molecular Weight |

235.12 g/mol |

IUPAC Name |

1-(bromomethyl)-8-methylnaphthalene |

InChI |

InChI=1S/C12H11Br/c1-9-4-2-5-10-6-3-7-11(8-13)12(9)10/h2-7H,8H2,1H3 |

InChI Key |

YWHWIWITJVJDJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC=C2CBr |

Origin of Product |

United States |

Foundational & Exploratory

Technical Synthesis Guide: 1-Bromomethyl-8-methylnaphthalene

Executive Summary

Target Molecule: 1-Bromomethyl-8-methylnaphthalene (CAS: 33295-37-3) Primary Application: Precursor for peri-substituted naphthalene derivatives, "Proton Sponges," and chiral auxiliaries.[1][2][3] Critical Challenge: Kinetic control of mono-bromination versus bis-bromination.

This guide details the precision synthesis of this compound via Wohl-Ziegler radical bromination.[1][2][3] Unlike standard benzylic brominations, the 1,8-peri-substitution pattern introduces significant steric strain and electronic proximity effects.[2] Success depends not merely on mixing reagents, but on controlling the radical propagation chain to favor the mono-substituted product over the thermodynamically stable 1,8-bis(bromomethyl)naphthalene.[1][2]

Part 1: Strategic Analysis & Mechanism[1][2][3]

The Peri-Substitution Challenge

The 1,8-positions of naphthalene (peri-positions) are spatially proximal (distance ~2.4 Å), creating high steric repulsion.[1]

-

Reactivity: The methyl groups at the 1 and 8 positions are activated benzylic sites.[2][3]

-

Selectivity: Once the first methyl group is brominated, the steric bulk increases.[2][3] However, the inductive effect of the bromine is not sufficient to completely deactivate the second methyl group toward radical abstraction.[2]

-

The Trap: Over-reaction leads to 1,8-bis(bromomethyl)naphthalene, which is difficult to separate from the mono-product due to similar solubility profiles.[1][2][3]

Reaction Mechanism: Wohl-Ziegler Bromination

The synthesis utilizes N-Bromosuccinimide (NBS) with a radical initiator (AIBN or Benzoyl Peroxide).[1][2][3]

Mechanism Visualization (DOT):

Figure 1: Radical chain propagation pathway highlighting the critical branch point between mono- and bis-bromination.[1][2][3]

Part 2: Detailed Experimental Protocol

Reagents & Equipment

| Reagent | Role | Specifications |

| 1,8-Dimethylnaphthalene | Substrate | >97% purity; Dry.[1][2][3] |

| N-Bromosuccinimide (NBS) | Brominating Agent | Must be recrystallized from water/acetone before use to remove free HBr/Br2.[1][2][3] |

| AIBN (Azobisisobutyronitrile) | Radical Initiator | Store cold; use catalytic amount (1-2 mol%).[1][2][3] |

| Carbon Tetrachloride (CCl4) | Solvent | Anhydrous.[2][3] Note: Benzene or PhCF3 are modern alternatives, but CCl4 remains the literature standard for selectivity.[2] |

Step-by-Step Methodology

Phase A: Reaction Setup

-

Stoichiometry Control: This is the most critical step.[2][3] Use a 1:0.95 molar ratio of Substrate to NBS.[2][3]

-

Dissolution: In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube (CaCl2), dissolve 15.6 g (0.1 mol) of 1,8-dimethylnaphthalene in 100 mL of anhydrous CCl4.

-

Addition: Add 17.8 g (0.1 mol) of recrystallized NBS and 0.2 g of AIBN.

Phase B: The Reaction 4. Initiation: Heat the mixture gently to reflux.

- Observation: The reaction is exothermic.[2][3] Once reflux begins and succinimide starts to float (it is less dense than NBS), reduce heat source to maintain a gentle boil.[3]

- Monitoring: Reflux for 1-3 hours.

- End-point: The reaction is complete when the dense NBS solid at the bottom has disappeared and been replaced by floating succinimide.[1][2]

- QC Check: Spot TLC (Hexane/EtOAc 9:1).[2][3] If bis-bromide spot appears (lower Rf than mono), stop immediately.[1][2][3]

Phase C: Workup 6. Filtration: Cool the mixture to room temperature. Filter off the precipitated succinimide.[2][3] Wash the filter cake with cold CCl4.[2][3] 7. Concentration: Evaporate the solvent under reduced pressure (Rotavap) to yield a yellow/orange oil or semi-solid.

Purification Strategy

The crude mixture contains:

-

Impurity A: 1,8-Dimethylnaphthalene (Starting Material)[1][2][3]

-

Impurity B: 1,8-Bis(bromomethyl)naphthalene (Trace/Minor)[1][2][3]

Protocol:

-

Crystallization: Dissolve the residue in a minimum amount of hot Ethanol or Petroleum Ether (bp 60-80°C).

-

Cooling: Allow to cool slowly to room temperature, then refrigerate at 0°C.

-

Isolation: The target compound crystallizes as off-white/yellowish needles.[1][2][3]

-

Recrystallization: If purity is <95% by NMR, recrystallize again from Ethanol.

Process Flow (DOT):

Figure 2: Purification workflow emphasizing the removal of succinimide and fractional crystallization.[1][2][3]

Part 3: Characterization & Data[1][2][3]

| Property | Value / Description |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 52 - 56 °C |

| Boiling Point | 175 °C (at 10 mmHg) |

| Yield | Typical isolated yield: 55-65% |

| 1H NMR (CDCl3) | Distinctive singlet for -CH2Br (~5.0 ppm) and -CH3 (~2.8 ppm).[1][2][3] |

Troubleshooting Table:

| Observation | Diagnosis | Corrective Action |

| Low Yield | Incomplete reaction or hydrolysis.[1][2][3] | Ensure reagents are dry.[2][3] Check initiator activity. |

| High Bis-bromide | Over-reaction.[1][2][3] | Reduce NBS equivalents to 0.95. Stop reaction earlier. |

| Dark Color | Decomposition/Polymerization.[2][3] | Perform reaction under Nitrogen atmosphere. Avoid excessive heat.[2][3] |

Part 4: Safety & Handling

-

Lachrymator: This compound is a potent lachrymator (tear gas agent) and skin irritant.[2][3] All operations, especially the workup and filtration, must be performed in a well-ventilated fume hood.[2]

-

Vesicant: Avoid all skin contact.[2][3] Wear nitrile gloves and lab coat.[2][3]

-

Solvent Hazards: CCl4 is a carcinogen and hepatotoxin.[2][3] If substituting with Benzotrifluoride (PhCF3), adjust reflux times as boiling points differ.[2][3]

References

-

Preparation of 1-(bromomethyl)naphthalene. PrepChem. Retrieved from [Link]

-

1,8-Bis(bromomethyl)naphthalene in the synthesis of 1,5-diazacyclodecane and benz[de]isoquinoline proton sponges. Arkivoc, 2014.[1][2][3][4] Retrieved from [Link]

-

Selectivity in Radical Halogenation. Chemistry Steps. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of Brominated Methylnaphthalenes

An Important Note on Nomenclature: The subject of this guide, "1-Bromomethyl-8-methylnaphthalene," is not a widely documented compound in chemical literature. It is plausible that this name may be a conflation of several related, and highly significant, naphthalene derivatives. This guide will, therefore, provide a comprehensive overview of three closely related and synthetically important compounds: 1-Bromo-8-methylnaphthalene , 1-(Bromomethyl)naphthalene , and 1,8-Bis(bromomethyl)naphthalene . By examining these molecules, we aim to provide a thorough resource for researchers, scientists, and drug development professionals who are leveraging the naphthalene scaffold in their work.

Introduction: The Naphthalene Scaffold in Modern Chemistry

The naphthalene ring system, a bicyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and rich electron density provide a unique framework for the design of molecules with specific biological activities or material properties.[1] Arylnaphthalene lactones, for example, are a class of natural products with significant biological activities that have made them promising candidates in drug discovery.[2] Furthermore, naphthalene derivatives are integral to the development of anti-inflammatory and anticancer agents.[1]

The functionalization of the naphthalene core is key to unlocking its potential. The introduction of methyl and brominated groups, as in the compounds discussed herein, creates reactive handles for further synthetic elaboration, making these molecules valuable building blocks for more complex structures.[3]

Comparative Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. The following table summarizes the key properties of our three subject compounds.

| Property | 1-Bromo-8-methylnaphthalene | 1-(Bromomethyl)naphthalene | 1,8-Bis(bromomethyl)naphthalene |

| Molecular Formula | C₁₁H₉Br[4] | C₁₁H₉Br[5] | C₁₂H₁₀Br₂[6] |

| Molecular Weight | 221.09 g/mol [4] | 221.09 g/mol [5] | 314.01 g/mol [6] |

| CAS Number | 33295-37-3[4] | 3163-27-7[5] | 2025-95-8 |

| Appearance | Solid | Off-white to light yellow powder or crystalline solid[5] | Powder or crystals |

| Melting Point | Not specified | 52-55 °C[5] | Not specified |

| Boiling Point | Not specified | 213 °C at 100 mmHg[3] | Not specified |

| Solubility | Not specified | Slightly soluble in water; soluble in common organic solvents[5][7] | Not specified |

| Storage Temperature | Room temperature[4] | 2-8 °C[8] | 2-8°C |

Synthesis and Reactivity: A Chemist's Perspective

The synthetic utility of these compounds is dictated by the nature and position of their substituents. The interplay of steric and electronic effects in the 1,8-disubstituted naphthalenes, and the reactivity of the benzylic bromide in 1-(bromomethyl)naphthalene and 1,8-bis(bromomethyl)naphthalene, offer a rich landscape for chemical transformations.

1-Bromo-8-methylnaphthalene

The close proximity of the bromo and methyl groups in the peri-positions of 1-bromo-8-methylnaphthalene introduces significant steric strain, which can influence its reactivity. This steric hindrance can affect reactions involving either the methyl group or the aromatic ring.[9] The bromine atom can participate in cross-coupling reactions, while the methyl group could potentially be a site for radical halogenation, although the peri-interaction might complicate this.

1-(Bromomethyl)naphthalene

This compound is a versatile reagent in organic synthesis, primarily due to the reactivity of the bromomethyl group.[3][5] This group is an excellent electrophile and is highly susceptible to nucleophilic substitution reactions, making it a valuable tool for introducing the 1-naphthylmethyl moiety into a wide range of molecules.[3][5]

The following protocol describes a common method for the synthesis of 1-(bromomethyl)naphthalene from 1-methylnaphthalene via a radical bromination reaction using N-bromosuccinimide (NBS).[10]

Step-by-Step Methodology:

-

Dissolution: Dissolve 0.1 mole of dry 1-methylnaphthalene in 100 ml of dry carbon tetrachloride.

-

Addition of Reagents: To this solution, add 0.1 mole of dry N-bromosuccinimide and 2.2 g of azo-bis-isobutyronitrile (AIBN), a radical initiator.

-

Initiation of Reaction: Gently heat the mixture to reflux. The reaction will initiate, as indicated by more vigorous boiling.

-

Reaction Monitoring: Maintain the reflux, applying cooling as necessary to control the exothermic reaction without quenching it. The reaction is complete when the denser N-bromosuccinimide is consumed and the less dense succinimide floats to the surface.

-

Workup: After cooling, filter off the succinimide and wash it with a small amount of carbon tetrachloride.

-

Purification: Remove the carbon tetrachloride from the combined filtrates by vacuum distillation. The residue is then crystallized, filtered, and recrystallized from ethanol to yield the final product.[10]

Caption: Radical bromination of 1-methylnaphthalene.

1,8-Bis(bromomethyl)naphthalene

The presence of two reactive bromomethyl groups in a peri-relationship makes 1,8-bis(bromomethyl)naphthalene a valuable precursor for the synthesis of cyclophanes and other constrained ring systems.[11] The reaction of this compound with bidentate nucleophiles can lead to the formation of macrocyclic structures. It has been used in the synthesis of novel "proton sponges," which are compounds with unusually high basicity.[11]

Applications in Research and Drug Development

The brominated methylnaphthalenes are not typically therapeutic agents themselves but are critical intermediates in the synthesis of biologically active molecules and functional materials.

-

Pharmaceutical Intermediates: The reactive nature of the bromomethyl group in 1-(bromomethyl)naphthalene makes it a key building block for a variety of active pharmaceutical ingredients (APIs).[5][8] It allows for the facile introduction of the bulky, lipophilic naphthylmethyl group, which can be advantageous for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

-

Organic Synthesis: In a broader context, these compounds are workhorses in synthetic organic chemistry, enabling the construction of complex molecular architectures.[3]

-

Materials Science: The naphthalene core can be incorporated into polymers and dyes. The reactivity of the brominated derivatives allows them to be covalently integrated into larger material structures, potentially imparting desirable optical or electronic properties.[3][5]

Safety and Handling

As with all reactive chemical compounds, proper handling of brominated methylnaphthalenes is paramount to ensure laboratory safety.

-

General Hazards: These compounds are generally considered harmful if swallowed and can cause skin and eye irritation.[12] For some related compounds, there is a suspicion of carcinogenicity.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13][14][15]

-

Handling: Handle these compounds in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[13][16] Avoid contact with skin and eyes.[13]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Some of these compounds require refrigerated storage.[8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[13]

Conclusion

While the specific compound "this compound" remains elusive in the chemical literature, the closely related analogs—1-Bromo-8-methylnaphthalene, 1-(Bromomethyl)naphthalene, and 1,8-Bis(bromomethyl)naphthalene—are compounds of significant interest and utility. Their distinct patterns of substitution offer a diverse range of reactivity, making them invaluable tools for the synthetic chemist. A thorough understanding of their physicochemical properties, synthetic accessibility, and handling requirements is essential for any researcher aiming to leverage the unique attributes of the naphthalene scaffold in drug discovery and materials science.

References

- ChemScene. 33295-37-3 | 1-Bromo-8-methylnaphthalene.

- CymitQuimica. CAS 33295-37-3: 1-Bromo-8-methylnaphthalene.

- Sigma-Aldrich. 1-Bromo-8-methylnaphthalene | 33295-37-3.

- PubChem. 1-Bromo-8-methylnaphthalene | C11H9Br | CID 4250949.

- ChemicalBook. 1-BROMO-8-METHYLNAPHTHALENE | 33295-37-3.

- NINGBO INNO PHARMCHEM CO.,LTD. 1-(Bromomethyl)naphthalene (CAS 3163-27-7): A Comprehensive Product Overview.

- Sigma-Aldrich. 1-Bromo-8-(bromomethyl)naphthalene | 72758-17-9.

- Chongqing Chemdad Co., Ltd. 1-(Bromomethyl)naphthalene.

- Chem-Impex. 1-(Bromomethyl)naphthalene.

- PrepChem.com.

- ChemicalBook. 1-(Bromomethyl)naphthalene CAS#: 3163-27-7.

- Sigma-Aldrich.

- Thermo Fisher Scientific.

- Pi Chemicals.

- Techno PharmChem.

- ResearchGate. 1,8-Bis(bromomethyl)naphthalene in the synthesis of 1,5-diazacyclodecane and benz[de]isoquinoline proton sponges.

- DergiPark. An Efficient Synthetic Approach for The Transition Metal-Free Preparation of 2-Bromo-3-(Bromomethyl)

- PubChem. 1,8-Bis(bromomethyl)naphthalene | C12H10Br2 | CID 291208.

- BenchChem.

- RSC Publishing.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Arylnaphthalene lactone analogues: synthesis and development as excellent biological candidates for future drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. chemscene.com [chemscene.com]

- 5. nbinno.com [nbinno.com]

- 6. 1,8-Bis(bromomethyl)naphthalene | C12H10Br2 | CID 291208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(Bromomethyl)naphthalene Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. 1-(Bromomethyl)naphthalene CAS#: 3163-27-7 [m.chemicalbook.com]

- 9. CAS 33295-37-3: 1-Bromo-8-methylnaphthalene | CymitQuimica [cymitquimica.com]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. 1-Bromo-8-methylnaphthalene | C11H9Br | CID 4250949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. geneseo.edu [geneseo.edu]

- 14. pipharm.com [pipharm.com]

- 15. technopharmchem.com [technopharmchem.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

IUPAC name for 1-bromo-8-methyl-naphthalene

An In-depth Technical Guide to 1-Bromo-8-methylnaphthalene: Synthesis, Properties, and Applications

Abstract

1-Bromo-8-methylnaphthalene is a disubstituted aromatic hydrocarbon whose significance in synthetic and materials chemistry is derived primarily from its unique structural conformation. As a peri-substituted naphthalene, the bromine and methyl groups at the 1- and 8-positions are forced into close proximity, resulting in significant steric and electronic interactions that dictate its reactivity and utility. This guide provides a comprehensive overview of its nomenclature, structural features, physicochemical properties, and modern synthetic methodologies. Furthermore, it explores the compound's reactivity, its applications as a versatile building block in advanced organic synthesis, and critical safety information for its handling and storage.

IUPAC Nomenclature and Molecular Structure

The nomenclature of substituted naphthalenes follows the standard IUPAC rules for aromatic compounds, where the fused ring system is numbered to give substituents the lowest possible locants.[1][2] For the compound , the parent structure is naphthalene, with a bromine atom at position 1 and a methyl group at position 8. Following alphabetical order for the substituents, the correct and verified IUPAC name is 1-bromo-8-methylnaphthalene .[3]

The defining characteristic of this molecule is the 1,8-substitution pattern, also known as peri-substitution.[4] The rigid, planar framework of the naphthalene core forces the bromine and methyl substituents to be held in close proximity, at a distance of approximately 2.5 Å, which is shorter than the sum of their van der Waals radii.[4][5] This enforced proximity leads to considerable steric strain and can result in out-of-plane distortions to relieve this strain.[4] This unique structural feature is the primary driver of the compound's distinct chemical behavior and has made the peri-naphthalene scaffold a subject of significant research interest for stabilizing unusual motifs and developing novel reagents.[6]

Caption: Steric strain in 1-bromo-8-methylnaphthalene.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 1-bromo-8-methylnaphthalene are influenced by both its aromatic core and the peri-substituents.[7] It is typically used as an intermediate in the synthesis of more complex organic compounds.[7]

| Property | Value | Source |

| CAS Number | 33295-37-3 | [7][8][9] |

| Molecular Formula | C₁₁H₉Br | [7][9] |

| Molecular Weight | 221.09 g/mol | [3][7][9] |

| SMILES | CC1=C2C(=CC=C1)C=CC=C2Br | [3] |

| InChI Key | QTWVRVGVJURUFK-UHFFFAOYSA-N | [7] |

| LogP | 3.91072 | [9] |

| Topological Polar Surface Area | 0 Ų | [9] |

| Hydrogen Bond Acceptors | 0 | [9] |

| Hydrogen Bond Donors | 0 | [9] |

| Rotatable Bonds | 0 | [9] |

Spectroscopic Characterization

The structural assignment of 1-bromo-8-methylnaphthalene is unequivocally confirmed by nuclear magnetic resonance (NMR) spectroscopy. Detailed ¹H and ¹³C NMR spectra are available in the supporting information of published synthetic procedures.[10] The ¹H NMR spectrum will show distinct signals for the aromatic protons, influenced by the anisotropic effects of the naphthalene rings and the electronic nature of the substituents. The methyl protons will appear as a characteristic singlet in the aliphatic region.

Synthesis and Mechanistic Insights

The synthesis of 1-bromo-8-methylnaphthalene is non-trivial. Direct bromination of 1-methylnaphthalene is not a viable route as it predominantly yields 1-bromo-4-methylnaphthalene or results in benzylic bromination to give 1-(bromomethyl)naphthalene, depending on the reaction conditions.[11] Consequently, more sophisticated, multi-step strategies are required to achieve the desired 1,8-regiochemistry.

A modern and effective synthesis was developed by Gribble and coworkers, which utilizes a Diels-Alder reaction as the key step.[10][11][12] This method provides the target compound in high yield and is reproducible on a multigram scale.[11]

Caption: High-level workflow for the synthesis of 1-bromo-8-methylnaphthalene.

Experimental Protocol: Synthesis via Diels-Alder Reaction

The following protocol is adapted from the procedure reported by Onyango et al.[11]

Step 1: Generation of 3-Bromobenzyne and Diels-Alder Cycloaddition

-

To a solution of 1,3-dibromobenzene (1.0 eq) in anhydrous diethyl ether (Et₂O) at -78 °C under an inert atmosphere, add lithium diisopropylamide (LDA, 2 M in THF, 1.05 eq) dropwise.

-

Causality: LDA is a strong, non-nucleophilic base that selectively deprotonates the position between the two bromine atoms, facilitating the elimination of LiBr to form the highly reactive 3-bromobenzyne intermediate.

-

-

Stir the mixture for 1 hour at -78 °C.

-

Add 2-methylfuran (2.2 eq) dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Causality: The transient 3-bromobenzyne is trapped in situ by 2-methylfuran in a [4+2] Diels-Alder cycloaddition. This reaction forms a mixture of two regioisomeric 1,4-dihydro-1,4-epoxynaphthalenes.[11]

-

-

Quench the reaction with ice water and extract the product with Et₂O. The regioisomers can be separated by flash column chromatography.

Step 2: Two-Step Deoxygenation and Aromatization

-

The isolated syn-cycloadduct (8-bromo-1-methyl-1,4-dihydro-1,4-epoxynaphthalene) is subjected to a two-step deoxygenation process.

-

Hydrogenation of the cycloadduct over a palladium on carbon (Pd/C) catalyst yields the corresponding epoxy naphthalene.

-

Subsequent treatment with an acid catalyst promotes dehydration, eliminating a molecule of water and forming the stable aromatic naphthalene ring system.

-

The final product, 1-bromo-8-methylnaphthalene, is purified by chromatography or recrystallization.

Reactivity and Applications in Modern Chemistry

1-bromo-8-methylnaphthalene is a valuable intermediate for synthetic chemists and materials scientists.[7] Its utility stems from both the reactive C-Br bond and the unique steric environment created by the peri-substituents.

-

Building Block in Organic Synthesis: The bromine atom serves as a versatile functional handle for a wide range of transformations, including nucleophilic aromatic substitution, and more commonly, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of carbon, nitrogen, oxygen, and other functionalities at the 1-position, enabling the construction of complex molecular architectures.[7]

-

Precursor for Advanced Materials: Peri-naphthalenes are foundational motifs in materials science.[4] They serve as building blocks for rylenes, a class of polycyclic aromatic hydrocarbons used in dyes and organic semiconductors.[4] The steric strain in 1-bromo-8-methylnaphthalene can be harnessed to create mechanophores—molecules that respond to mechanical force—for applications in self-healing polymers and stress-sensing materials.[4]

-

Ligand Development: The peri-positions provide a rigid scaffold for constructing bidentate ligands.[13] By replacing the methyl and bromo groups with donor atoms like phosphorus or tin, chemists can create "pincer" type ligands with a fixed geometry. These ligands are used to coordinate with transition metals, forming catalysts with unique reactivity and selectivity.[13] The enforced proximity of the donor atoms can lead to exceptionally strong coordination and stabilize unusual oxidation states or reactive metal centers.[6]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-bromo-8-methylnaphthalene presents specific hazards.[3]

-

GHS Pictogram: Warning

-

Hazard Statements:

-

Precautionary Statements: P264, P270, P273, P301+P317, P330, P391, P501.[3]

-

Storage: Store at room temperature in a well-sealed container, away from incompatible materials.[9]

Users should consult the full Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood.

References

-

Onyango, E. O., Kelley, A. R., Qian, D. C., & Gribble, G. W. (2016). Syntheses of 1‑Bromo-8-methylnaphthalene and 1‑Bromo-5-methylnaphthalene. Figshare. Retrieved from [Link]

-

Onyango, E. O., Kelley, A. R., Qian, D. C., & Gribble, G. W. (2015). Syntheses of 1-Bromo-8-methylnaphthalene and 1-Bromo-5-methylnaphthalene. The Journal of Organic Chemistry, 80(11), 5970–5972. Retrieved from [Link]

-

Grokipedia. (n.d.). Peri-naphthalenes. Retrieved from [Link]

-

Fiveable. (2025). Naming Aromatic Compounds | Organic Chemistry Class Notes. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 1-(bromomethyl)naphthalene. Retrieved from [Link]

-

Klein, J., & Bergmann, E. D. (1954). Synthesis of 8-Bromo-1-Methylnaphthalene from o-Bromoacetophenone. The Journal of Organic Chemistry, 19(9), 1413-1416. Retrieved from [Link]

-

Onyango, E. O., Kelley, A. R., Qian, D. C., & Gribble, G. W. (2015). Syntheses of 1‑Bromo-8-methylnaphthalene and 1‑Bromo-5-methylnaphthalene. ACS Publications. Retrieved from [Link]

-

Wikipedia. (n.d.). Peri-naphthalenes. Retrieved from [Link]

-

Aman, M., Růžičková, Z., & Turek, J. (2022). Sn,P-Peri-Substituted Naphthalene as a Ligand for Transition Metals. Organometallics, 41(16), 2137–2146. Retrieved from [Link]

-

TSFX. (n.d.). IUPAC Rules for Naming Organic Molecules. Retrieved from [Link]

-

Klein, J., & Bergmann, E. D. (1954). Synthesis of 8-Bromo-1-Methylnaphthalene from o-Bromoacetophenone. ACS Publications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromo-8-methylnaphthalene. PubChem Compound Database. Retrieved from [Link]

-

Kilian Research Group. (n.d.). Peri-Substituted Naphthalenes and Related Systems. Durham University. Retrieved from [Link]

-

Pittelkow, M. (2005). Role of the peri-effect in synthesis and reactivity of highly substituted naphthaldehydes: a novel backbone amide linker. Organic & Biomolecular Chemistry, 3(3), 508-514. Retrieved from [Link]

-

TSFX. (n.d.). IUPAC Rules for Naming Organic Molecules. Retrieved from [Link]

-

IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Retrieved from [Link]

-

University of Illinois. (n.d.). Short Summary of IUPAC Nomenclature of Organic Compounds. Retrieved from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. cuyamaca.edu [cuyamaca.edu]

- 3. 1-Bromo-8-methylnaphthalene | C11H9Br | CID 4250949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Peri-naphthalenes - Wikipedia [en.wikipedia.org]

- 6. kiliangroup.wp.st-andrews.ac.uk [kiliangroup.wp.st-andrews.ac.uk]

- 7. CAS 33295-37-3: 1-Bromo-8-methylnaphthalene | CymitQuimica [cymitquimica.com]

- 8. 1-BROMO-8-METHYLNAPHTHALENE | 33295-37-3 [chemicalbook.com]

- 9. chemscene.com [chemscene.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. figshare.com [figshare.com]

- 13. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 1-Bromomethyl-8-methylnaphthalene: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for 1-Bromomethyl-8-methylnaphthalene, a key intermediate in synthetic organic chemistry. In the absence of publicly available experimental spectra, this document leverages predictive models and comparative data from analogous structures to offer a comprehensive characterization, guiding researchers in the identification and quality control of this compound.

Molecular Structure and Spectroscopic Overview

This compound (C₁₂H₁₁Br) is a disubstituted naphthalene derivative with a molecular weight of 235.12 g/mol . The strategic placement of the bromomethyl and methyl groups at the peri-positions (1 and 8) introduces significant steric interactions, which can influence the molecule's conformation and, consequently, its spectroscopic properties. Understanding the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for confirming the structural integrity of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive information on its structure.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, bromomethyl, and methyl protons. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the anisotropic effects of the naphthalene ring system.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H | 7.20 - 7.90 | Multiplet | 6H |

| -CH₂Br | ~4.90 | Singlet | 2H |

| -CH₃ | ~2.60 | Singlet | 3H |

In-depth Interpretation:

The six aromatic protons will appear as a complex multiplet in the downfield region (7.20-7.90 ppm). The exact splitting patterns are difficult to predict without computational analysis but will be consistent with a 1,8-disubstituted naphthalene ring. The benzylic protons of the bromomethyl group are expected to be significantly deshielded by the adjacent bromine atom, appearing as a singlet around 4.90 ppm. The protons of the methyl group at the 8-position will also be a singlet, resonating further upfield at approximately 2.60 ppm. The absence of coupling for the -CH₂Br and -CH₃ signals is a key indicator of their substitution pattern.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-H | 124.0 - 130.0 |

| Aromatic Quaternary C | 130.0 - 135.0 |

| C-CH₂Br | ~33.0 |

| C-CH₃ | ~20.0 |

In-depth Interpretation:

The spectrum will show multiple signals in the aromatic region (124.0-135.0 ppm), corresponding to the ten carbons of the naphthalene ring. The quaternary carbons can be distinguished from the protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment. The carbon of the bromomethyl group is expected at around 33.0 ppm, while the methyl carbon should appear at a higher field, around 20.0 ppm.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Optimize the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a wider spectral width (e.g., 0-200 ppm).

-

Employ a sufficient relaxation delay to ensure quantitative integration of all carbon signals.

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish proton-proton coupling networks within the aromatic rings.

-

Run HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.

-

Utilize HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the substitution pattern.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch (-CH₂Br, -CH₃) | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1500 - 1600 | Medium-Strong |

| C-H Bend (in-plane and out-of-plane) | 700 - 900 | Strong |

| C-Br Stretch | 600 - 700 | Medium-Strong |

In-depth Interpretation:

The IR spectrum will be characterized by several key absorption bands. The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹. The aliphatic C-H stretches from the bromomethyl and methyl groups will be observed just below 3000 cm⁻¹. A series of sharp bands in the 1500-1600 cm⁻¹ region will be indicative of the aromatic C=C stretching vibrations of the naphthalene ring. The strong absorptions in the fingerprint region (700-900 cm⁻¹) are due to C-H out-of-plane bending and are highly diagnostic of the substitution pattern of the aromatic ring. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 700 cm⁻¹.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid Phase (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Solution Phase: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) that has minimal absorption in the regions of interest.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the pure KBr pellet or the solvent.

-

Record the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 234/236 | Molecular ion (presence of Br isotopes) |

| [M-Br]⁺ | 155 | Loss of a bromine radical |

| [M-CH₂Br]⁺ | 141 | Loss of a bromomethyl radical |

| [C₁₁H₉]⁺ | 141 | Naphthylmethyl cation |

In-depth Interpretation:

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak ([M]⁺) at m/z 234 and 236 with a characteristic 1:1 intensity ratio, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern will likely be dominated by the loss of the bromine atom to form a stable benzylic carbocation at m/z 155. Another significant fragmentation pathway could be the cleavage of the C-C bond between the naphthalene ring and the bromomethyl group, leading to a fragment at m/z 141, corresponding to the methylnaphthalene cation.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution into a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and major fragment ions.

-

High-Resolution MS (HRMS): For accurate mass determination and confirmation of the elemental composition, High-Resolution Mass Spectrometry is recommended.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Proposed Mass Spectrometry Fragmentation Pathway

Caption: Proposed fragmentation of this compound in EI-MS.

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of this compound. By combining predictive methods with established spectroscopic principles and data from related compounds, researchers can confidently identify and assess the purity of this important synthetic intermediate. The provided protocols offer a starting point for obtaining high-quality experimental data, which will be invaluable for the broader scientific community.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- ChemDraw, PerkinElmer Inform

- MestReNova, Mestrelab Research S.L. (for NMR prediction)

-

NIST Chemistry WebBook, National Institute of Standards and Technology. [Link]

The Peri-Gap: A Technical Guide to 1,8-Substituted Naphthalenes

Executive Summary

The 1,8-positions of the naphthalene ring system, known as the peri-positions, present a unique steric and electronic environment in organic chemistry.[1] Constrained by a rigid aromatic scaffold to a distance of approximately 2.5 Å —significantly shorter than the sum of the van der Waals radii for most functional groups (~3.0 Å)—substituents at these positions experience "forced proximity."[1][2][3][4]

This guide analyzes the history, physics, and synthetic utility of peri-substituted naphthalenes.[3] It moves beyond basic textbook definitions to explore how this steric strain has been weaponized to create "Proton Sponges," stabilize hypervalent main-group bonds, and develop DNA-intercalating chemotherapeutics.

The Physics of the Peri-Gap

The defining feature of peri-naphthalenes is the geometric conflict between the rigid naphthalene backbone and the spatial requirements of substituents at C1 and C8.[1][2][5]

Geometric Constraints

In an ideal, undistorted naphthalene system, the distance between the 1- and 8-hydrogens is 2.44 Å. When non-hydrogen substituents are introduced, the system must distort to accommodate them. This distortion manifests in two primary modes:[3]

-

In-plane Splaying: The C1-C9-C8 angle expands beyond 120°, pushing the substituents apart horizontally.

-

Out-of-plane Distortion: The substituents twist out of the aromatic plane (often observed in 1,8-dihalonaphthalenes) to relieve steric clash.

The "Peri-Interaction" Logic

The following diagram illustrates the causal relationship between the structural constraints and the resulting chemical properties.

Figure 1: The causal flow of peri-interactions.[6] The rigid scaffold creates a specific distance constraint that forces the molecule to adopt unique geometries or reactivity patterns.[1][2][3]

Historical Paradigm: The Proton Sponge[4]

The discovery of 1,8-bis(dimethylamino)naphthalene by R. W.[6] Alder in 1968 marked a paradigm shift.[3] Known commercially as "Proton Sponge," this molecule exhibited a pKa of 12.34 (in water), roughly six orders of magnitude more basic than a typical aniline.[6]

Mechanism of Basicity

The extraordinary basicity is not due to electron donation alone but is a thermodynamic consequence of strain relief:[3]

-

Neutral State Instability: The two dimethylamino groups suffer from severe lone-pair/lone-pair repulsion and steric clash.

-

Cation Stabilization: Upon protonation, the proton forms a strong intramolecular hydrogen bond (N–H[6]···N), locking the geometry and relieving the lone-pair repulsion.

Data Comparison: Basicity of Naphthalene Amines

| Compound | pKa (Conjugate Acid) | Structural Feature |

| 1-Aminonaphthalene | 3.92 | No peri-interaction |

| 1,8-Diaminonaphthalene | 4.61 | Weak H-bonding |

| Proton Sponge | 12.34 | Strain relief + Strong H-bond |

Synthetic Methodologies

Accessing peri-substituted naphthalenes requires overcoming the very steric hindrance that makes them interesting. The most versatile gateway is 1,8-dilithionaphthalene .

Protocol A: Synthesis of 1,8-Dilithionaphthalene

Source: Adapted from Neugebauer (1970s) and refined by Katritzky/Smith.[6]

This protocol utilizes the "superbase" effect of TMEDA to direct lithiation to the peri-position of 1-lithionaphthalene.

Reagents:

-

1-Bromonaphthalene[5]

-

n-Butyllithium (n-BuLi, 1.6 M in hexanes)

-

Solvent: Anhydrous Diethyl Ether or Hexane

Step-by-Step Workflow:

-

Initial Lithiation (Halogen-Metal Exchange):

-

Peri-Lithiation (Directed Deprotonation):

-

Add a second portion of n-BuLi (1.1 equiv).

-

Critical Step: Allow the reaction to warm slowly to room temperature or reflux gently (depending on specific derivative needs). The TMEDA activates the aggregate, allowing the 1-lithio species to direct the second lithiation to the 8-position.[3]

-

Observation: The solution typically turns a deep red/brown color, indicating the formation of the dilithio species.[3]

-

Quenching:

-

Cool back to -78 °C.

-

Add the electrophile (e.g., Me2SnCl2, PhPCl2, or I2).[6]

-

Warm to RT and perform standard aqueous workup.

-

Figure 2: Synthetic pathway to 1,8-dilithionaphthalene and its derivatives.

Advanced Reactivity: Hypervalency and Chalcogens

Recent work, notably by the Gabbaï and Kilian groups, has utilized the peri-gap to force main-group elements into proximity, creating "frustrated" Lewis pairs or hypervalent bonds.[3]

-

Chalcogen-Chalcogen Interactions: In 1,8-dichalcogenonaphthalenes (e.g., 1-PhS-8-PhS-naphthalene), the S···S distance is often shorter than the van der Waals sum, suggesting a weak bonding interaction or "3-electron-2-center" bonding upon oxidation.[3]

-

Z-Type Ligands: Gabbaï has shown that placing a Lewis acid (like Antimony, Sb) at position 1 and a transition metal at position 8 can lead to unique M→Sb interactions, where the main group element acts as a σ-acceptor (Z-ligand), modulating the catalysis of the metal center.

Therapeutic Applications: Naphthalimides[8]

While the peri-lithio chemistry dominates materials science, 1,8-naphthalimides are the giants of the medicinal chemistry world in this sector. These are formed by reacting 1,8-naphthalic anhydride with primary amines.[3]

Mechanism of Action: DNA Intercalation

The planar, electron-deficient naphthalimide core slides (intercalates) between DNA base pairs (typically G-C rich regions).[6]

-

Amonafide: An anticancer agent that intercalates into DNA and inhibits Topoisomerase II.[3][8]

-

Structure-Activity Relationship (SAR): The side chain at the N-imide position determines DNA binding affinity and cellular uptake.[3] Substituents on the naphthalene ring (3- or 4-position) modulate the fluorescence and electronic properties.

Protocol B: Synthesis of Amonafide Analogues

A robust method for generating DNA-intercalating libraries.

-

Nitration: 1,8-Naphthalic anhydride + HNO3/H2SO4 → 3-Nitro-1,8-naphthalic anhydride.[3]

-

Imidation: 3-Nitro-anhydride + R-NH2 (primary amine) in Ethanol (Reflux) → 3-Nitro-naphthalimide.

-

Reduction: 3-Nitro-naphthalimide + SnCl2 / HCl → 3-Amino-naphthalimide (Active Scaffold) .

References

-

Alder, R. W., et al. (1968).[6][3] "The remarkable basicity of 1,8-bis(dimethylamino)naphthalene." Chemical Communications.[3] Link[6]

-

House, H. O., et al. (1970).[6] "Perisubstituted naphthalenes."[2][3][5][9][10][11] Journal of Organic Chemistry. Link[6]

-

Gabbaï, F. P. (2002).[6][12] "Pi-complexation of biphenyl, naphthalene, and triphenylene to trimeric perfluoro-ortho-phenylene mercury."[12] Journal of the American Chemical Society.[3][12] Link[6]

-

Kamal, A., et al. (2013).[6][3] "Recent advances in the development of 1,8-naphthalimide based DNA targeting binders." Chemical Society Reviews.[3] Link

-

Townsend, L. B., et al. (1995).[6][3] "Synthesis of 1,8-dilithionaphthalene." Organic Syntheses. Link (Note: Link directs to related lithiation protocols in OrgSyn archive).

-

Kilian, P., et al. (2009).[6] "Peri-interactions in naphthalenes." Inorganic Chemistry. Link[6]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. kiliangroup.wp.st-andrews.ac.uk [kiliangroup.wp.st-andrews.ac.uk]

- 3. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 4. researchgate.net [researchgate.net]

- 5. Peri-naphthalenes - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Frontiers | The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole [frontiersin.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring [mdpi.com]

- 11. Molecular and electronic structure of 1,8-peribridged naphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pi-complexation of biphenyl, naphthalene, and triphenylene to trimeric perfluoro-ortho-phenylene mercury. Formation of extended binary stacks with unusual luminescent properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility & Handling of 1-(Bromomethyl)-8-methylnaphthalene

[1][2][3]

Executive Summary & Compound Identification

1-(Bromomethyl)-8-methylnaphthalene (CAS: 42049-94-5 ) is a specialized electrophilic building block used primarily in the synthesis of constrained heterocyclic systems, such as "proton sponges" (1,8-disubstituted naphthalenes) and macrocyclic ligands.[1][2][3][4][5]

Critical Distinction: Researchers frequently confuse this compound with 1-Bromo-8-methylnaphthalene (CAS 33295-37-3).[1][2][3] The target compound discussed here contains a reactive benzylic bromide moiety (-CH2Br), conferring significantly different solubility and reactivity profiles compared to the aryl bromide analog.[1][2]

Physicochemical Profile

| Property | Value / Description |

| Molecular Formula | C₁₂H₁₁Br |

| Molecular Weight | 235.12 g/mol |

| Physical State | Off-white to pale yellow crystalline solid |

| Polarity | Low to Moderate (Lipophilic Core + Polarizable C-Br bond) |

| Reactivity Class | Benzylic Electrophile / Lachrymator |

| Primary Hazard | Alkylating agent; susceptible to hydrolysis |

Solubility Profile & Solvent Compatibility

The solubility of 1-(bromomethyl)-8-methylnaphthalene is governed by the "Like Dissolves Like" principle.[1][2][3] The hydrophobic naphthalene core drives solubility in non-polar organic solvents, while the polarizable carbon-bromine bond allows for solubility in moderately polar aprotic solvents.[1][2]

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Status | Operational Notes |

| Halogenated | Dichloromethane (DCM), Chloroform, CCl₄ | Excellent | Preferred for reactions and transfers.[1][2][3] High solubility facilitates high-concentration stock solutions (>100 mg/mL).[1][2] |

| Aromatic | Toluene, Benzene, Chlorobenzene | Excellent | Ideal for high-temperature reactions (e.g., reflux) where halogenated solvents are too volatile.[1][2] |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | Good | Soluble.[1] Acetone is suitable for SN2 reactions (Finkelstein conditions), though the compound is highly reactive here.[1] |

| Polar Protic | Ethanol, Methanol, Isopropanol | Temperature Dependent | Critical: Poor solubility at 0°C; high solubility at reflux.[1] Used for recrystallization .[1] Risk:[1][2][6] Prolonged heating can cause solvolysis (ether formation).[1] |

| Aliphatic | Hexanes, Pentane, Cyclohexane | Low / Moderate | Poor solubility at RT.[1] Often used as an antisolvent to precipitate the product from DCM or Toluene. |

| Aqueous | Water, PBS Buffers | Insoluble | Incompatible. Rapidly hydrolyzes to the alcohol (1-hydroxymethyl-8-methylnaphthalene) under basic or acidic conditions.[1][2][3] |

Mechanism of Solvation vs. Solvolysis

The benzylic C-Br bond is activated by the naphthalene ring system.[1][2] In protic solvents (MeOH/EtOH), the compound exists in a delicate equilibrium.[1] While it dissolves upon heating, the solvent acts as a nucleophile.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Since specific literature values (g/L) are rare for this intermediate, use this self-validating protocol to determine exact solubility for your specific batch and temperature conditions.[1]

Reagents: Analytical grade solvent, 1-(bromomethyl)-8-methylnaphthalene (dried in vacuo).[1][3]

-

Preparation: Weigh 500 mg of the compound (

) into a tared 20 mL scintillation vial. -

Saturation: Add the target solvent in 100 µL increments while vortexing at the target temperature (e.g., 25°C).

-

Equilibration: Once dissolved, add excess solid until a persistent precipitate remains.[1] Stir for 2 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial (

). -

Evaporation: Evaporate the solvent under a stream of nitrogen and dry in vacuo for 4 hours.

-

Calculation: Weigh the dried residue (

).[1]

Protocol B: Purification via Recrystallization

Context: Synthesis from 1,8-dimethylnaphthalene often yields a crude mixture containing unreacted starting material.[1][2]

-

Dissolution: Dissolve crude solid in minimal boiling Ethanol (approx. 10 mL per gram).

-

Clarification: If particulates remain, filter rapidly through a pre-warmed glass frit.[1]

-

Crystallization: Allow the solution to cool slowly to room temperature, then place in a -20°C freezer for 4 hours.

-

Collection: Filter crystals and wash with cold Hexane (to remove non-polar impurities).[1]

-

Drying: Dry under high vacuum (< 1 mbar) at ambient temperature. Do not heat,[1][2] as the solid can sublime or degrade.[1]

Visualizing Reactivity & Workflow

Figure 1: Solubility & Reactivity Decision Tree

This diagram guides the selection of solvents based on the intended application (Reaction vs. Purification).[1]

Caption: Decision matrix for solvent selection. Green path denotes purification; Red path denotes synthesis.[1][2]

Figure 2: Solvolysis Risk Mechanism

Understanding the chemical instability in protic solvents is crucial for accurate handling.

Caption: Mechanism of solvolysis in protic solvents. Heating in alcohols risks converting the bromide to an ether.[1][2]

Expert Insights & Operational Safety

The "Peri-Effect" and Steric Strain

The 1,8-substitution pattern on the naphthalene ring creates significant steric strain (the "peri-effect").[1][2] The methyl group at position 8 forces the bromomethyl group at position 1 out of the aromatic plane.

-

Implication for Solubility: This non-planarity disrupts

- -

Implication for Reactivity: The steric crowding protects the carbon center from backside attack (SN2) to some degree, but the relief of steric strain accelerates ionization (SN1), making the compound highly sensitive to moisture and polar protic solvents.[1][2]

Handling Precautions[1][2][9]

References

-

Synthesis and Properties of 1,8-Bis(bromomethyl)naphthalene (Analogous reactivity and solubility patterns). Journal of the American Chemical Society.[1][7] [1][2]

-

Proton Sponges and the Synthesis of 1,8-Disubstituted Naphthalenes . Chemical Reviews. [1][2]

-

1-(Bromomethyl)naphthalene Properties (Base structural analog). PubChem. [1][2]

-

Preparation of 1-(bromomethyl)naphthalene via NBS Bromination . PrepChem.

Sources

- 1. 1,8-Bis(bromomethyl)naphthalene | C12H10Br2 | CID 291208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. 2772623-27-3;;150395-08-7;; CAS [chemicalbook.com]

- 4. 42049-94-5_1-bromomethyl-8-methyl-naphthaleneCAS号:42049-94-5_1-bromomethyl-8-methyl-naphthalene【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 5. Methylnaphthalene | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Bromo-3-fluorobenzenesulfonyl chloride | 351003-51-5 - BuyersGuideChem [buyersguidechem.com]

- 7. chem.lnu.edu.cn [chem.lnu.edu.cn]

Potential derivatives of 1-Bromomethyl-8-methylnaphthalene

An In-Depth Technical Guide to the Synthesis and Derivatization of 1-Bromomethyl-8-methylnaphthalene

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile but sterically intriguing building block in synthetic chemistry. We delve into the strategic considerations for its synthesis, addressing the inherent challenges of selectivity in free-radical bromination of the 1,8-dimethylnaphthalene precursor. The core of this guide focuses on the principal pathways for derivatization, including nucleophilic substitution and organometallic transformations, which leverage the reactive benzylic bromide. The unique steric environment imposed by the peri-substituents, which forces distortion of the naphthalene plane, is a recurring theme influencing reactivity and molecular architecture. Detailed, field-tested protocols, data tables, and reaction pathway diagrams are provided to equip researchers, particularly those in drug discovery and materials science, with the practical knowledge to exploit the full synthetic potential of this compound.

Introduction: The Unique Landscape of peri-Naphthalene Chemistry

Naphthalene derivatives are foundational scaffolds in medicinal chemistry and materials science, appearing in numerous drugs, dyes, and organic electronics.[1][2] The 1,8-disubstituted naphthalene system, often termed peri-substituted, presents a unique stereoelectronic environment. The rigid naphthalene backbone forces substituents at the C1 and C8 positions into close proximity, typically around 2.5 Å, which is within the van der Waals radius for many atoms.[3] This enforced proximity leads to significant steric strain, often causing a distortion of the aromatic plane and conferring unusual reactivity and structural properties not observed in other disubstituted aromatics.[3][4]

This compound is a prime exemplar of this class. It possesses a highly reactive benzylic bromide, making it an excellent electrophilic precursor for a vast array of derivatives. However, the adjacent methyl group in the peri-position provides significant steric hindrance that modulates this reactivity, offering both challenges and opportunities for selective synthesis. This guide explores the synthesis of this key intermediate and its subsequent transformation into diverse molecular architectures.

Synthesis of the Core Reagent: A Study in Selectivity

The most direct route to this compound is the free-radical bromination of the readily available precursor, 1,8-dimethylnaphthalene. The reagent of choice for this transformation is N-Bromosuccinimide (NBS), which provides a low, steady concentration of bromine radicals when initiated, favoring benzylic substitution over electrophilic aromatic addition.[5][6]

Causality of Experimental Choice: The use of a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane is critical. It ensures the insolubility of the succinimide byproduct, providing a simple visual indicator of reaction completion as it floats to the surface.[7] A radical initiator, typically azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the radical chain reaction upon heating or irradiation.[6]

The primary challenge in this synthesis is controlling the degree of bromination. The two benzylic positions are electronically similar, leading to a statistical mixture of starting material, the desired mono-brominated product, and the di-brominated byproduct, 1,8-bis(bromomethyl)naphthalene.[4][8] Careful control over the stoichiometry of NBS (using it as the limiting reagent) and reaction time is essential to maximize the yield of the mono-brominated species.

Caption: Figure 1: Synthetic route highlighting the selectivity challenge.

Protocol 2.1: Synthesis of this compound

This protocol is adapted from a standard procedure for benzylic bromination of methylnaphthalenes.[7]

-

Reaction Setup: To a dry 250 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 1,8-dimethylnaphthalene (15.6 g, 0.1 mol) and carbon tetrachloride (100 mL).

-

Reagent Addition: Add N-bromosuccinimide (17.8 g, 0.1 mol) and AIBN (0.33 g, 2 mol%).

-

Reaction Execution: Heat the mixture to reflux. The reaction is initiated when the mixture begins to boil more vigorously and the orange color of NBS starts to fade. Maintain reflux until all the dense NBS is consumed and replaced by the less dense succinimide, which floats on the surface (typically 2-4 hours).

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide. Wash the solid with a small amount of cold CCl₄.

-

Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude oil contains a mixture of starting material, mono-, and di-brominated products. Isolate the desired this compound via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

-

Validation: Characterize the product by ¹H NMR (expecting a characteristic singlet for the -CH₂Br protons around δ 4.8-5.0 ppm) and mass spectrometry.

Core Reactivity and Derivative Synthesis

The synthetic utility of this compound stems from its benzylic bromide, which is an excellent leaving group in a variety of transformations.

Nucleophilic Substitution (S_N2) Reactions

This is the most direct pathway for derivatization. The electrophilic benzylic carbon is readily attacked by a wide range of nucleophiles. The peri-methyl group exerts steric hindrance, which may slow the reaction rate compared to an unhindered analogue like 1-(bromomethyl)naphthalene, but does not prevent reaction.

-

O-Nucleophiles: Reaction with alkoxides or phenoxides (often generated in situ with a base like K₂CO₃ or NaH) in a polar aprotic solvent like DMF or acetone yields ethers.

-

N-Nucleophiles: Primary and secondary amines react readily, often in the presence of a non-nucleophilic base to scavenge the HBr byproduct, to form secondary and tertiary amines, respectively. These derivatives are of particular interest in medicinal chemistry.

-

S-Nucleophiles: Thiolates are excellent nucleophiles and react cleanly to produce thioethers.

-

C-Nucleophiles: Stabilized carbanions, such as those derived from malonic esters or cyanide ions, provide a route to extend the carbon chain.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. kiliangroup.wp.st-andrews.ac.uk [kiliangroup.wp.st-andrews.ac.uk]

- 4. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. prepchem.com [prepchem.com]

- 8. 1,8-双(溴甲基)萘 98% | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Use of 1-Bromomethyl-8-methylnaphthalene in Organic Synthesis

Introduction: Unlocking the Potential of Steric Hindrance in Naphthalene Chemistry

1-Bromomethyl-8-methylnaphthalene is a specialized bifunctional organic compound built upon a rigid naphthalene scaffold. Its unique value in synthetic chemistry arises from two key structural features: a reactive bromomethyl group, which serves as a potent electrophile for forming new carbon-heteroatom and carbon-carbon bonds, and the distinct steric environment created by the peri-positioning of the bromomethyl and methyl groups.

The proximity of substituents at the 1 and 8 positions of the naphthalene core, typically separated by only ~2.5 Å, induces significant steric strain and electronic interactions.[1] This "peri-effect" governs the molecule's conformation and reactivity, forcing substituents out of the plane of the aromatic system and influencing the accessibility of the reactive center.[2][3] This guide provides a comprehensive overview of the synthesis of this compound and explores its potential applications as a sterically hindered building block in advanced organic synthesis, offering researchers a tool to introduce unique structural constraints and probe the impact of steric hindrance in molecular design.

I. Synthesis of this compound

The most direct and reliable method for synthesizing this compound is through the free-radical bromination of the commercially available precursor, 1,8-dimethylnaphthalene. This reaction selectively targets a benzylic C-H bond of one of the methyl groups. The protocol is analogous to the well-established synthesis of 1-(bromomethyl)naphthalene.[4]

Protocol 1: Free-Radical Bromination of 1,8-Dimethylnaphthalene

This protocol details the synthesis using N-Bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as the radical initiator.

Materials:

-

1,8-Dimethylnaphthalene

-

N-Bromosuccinimide (NBS), recrystallized from water

-

Azobisisobutyronitrile (AIBN)

-

Dry Carbon Tetrachloride (CCl₄) or Benzene

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Setup: In a dry three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 1,8-dimethylnaphthalene (1.0 eq) in dry CCl₄ (approx. 0.1 M solution).

-

Reagent Addition: Add N-Bromosuccinimide (1.05 eq) and AIBN (0.05 eq) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. The reaction is typically initiated by the decomposition of AIBN and can be monitored by the disappearance of the starting material via TLC or GC-MS. The denser NBS will be replaced by the less dense succinimide, which floats.

-

Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Filter off the succinimide by-product and wash the solid with a small amount of cold CCl₄.

-

Quenching: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with saturated Na₂S₂O₃ solution (to quench any remaining bromine), saturated NaHCO₃ solution, water, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system like ethanol or a hexane/dichloromethane mixture to yield pure this compound.

Data Summary: Synthesis Parameters

| Parameter | Value/Condition | Rationale |

| Starting Material | 1,8-Dimethylnaphthalene | Provides the required 1,8-disubstituted naphthalene core. |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of Br₂ for selective benzylic bromination. |

| Initiator | AIBN | A reliable radical initiator with a predictable decomposition rate at reflux temperatures. |

| Solvent | Carbon Tetrachloride (CCl₄) | Anhydrous, non-polar solvent suitable for free-radical reactions. Benzene is an alternative. |

| Temperature | Reflux (~77°C) | Ensures thermal decomposition of AIBN to initiate the radical chain reaction. |

| Expected Yield | 50-70% | Yields can be moderate due to potential side reactions like dibromination. |

Diagram: Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

II. Applications in Sterically Controlled Synthesis

The primary utility of this compound lies in its ability to introduce a sterically demanding 8-methyl-1-naphthylmethyl moiety. This group can influence reaction outcomes by shielding reactive centers, directing molecular conformations, or serving as a bulky protecting group with unique stability.

Application 1: A Bulky Protecting Group for Alcohols

The 8-methyl-1-naphthylmethyl group can function as a robust protecting group for alcohols. Its steric bulk is expected to provide enhanced stability against certain reagents compared to a standard benzyl or naphthylmethyl group, while still being removable under standard deprotection conditions (e.g., hydrogenolysis).

Protocol 2: Protection of a Primary Alcohol

This protocol describes the protection of benzyl alcohol as a model substrate.

Materials:

-

This compound

-

Benzyl Alcohol

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated Ammonium Chloride Solution (NH₄Cl)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Alkoxide Formation: To a flame-dried flask under nitrogen, add a stirred suspension of NaH (1.2 eq) in anhydrous THF. Cool the suspension to 0°C.

-

Add a solution of benzyl alcohol (1.0 eq) in anhydrous THF dropwise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen evolution ceases.

-

Substitution Reaction: Cool the resulting alkoxide solution back to 0°C. Add a solution of this compound (1.1 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by TLC. Gentle heating (40-50°C) may be required to drive the reaction to completion due to steric hindrance.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated NH₄Cl solution. Dilute with water and extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired ether.

Diagram: Williamson Ether Synthesis

Caption: General scheme for alcohol protection.

Application 2: Synthesis of Sterically Hindered Phosphonium Salts

Reaction with triphenylphosphine yields a bulky phosphonium salt, a precursor for a Wittig reagent. The steric hindrance imparted by the 8-methyl group can influence the stereoselectivity (E/Z ratio) of the resulting alkene in a subsequent Wittig reaction, potentially favoring the formation of the Z-alkene.

Protocol 3: Preparation of ((8-Methylnaphthalen-1-yl)methyl)triphenylphosphonium Bromide

Materials:

-

This compound

-

Triphenylphosphine (PPh₃)

-

Anhydrous Toluene or Acetonitrile

Procedure:

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and triphenylphosphine (1.05 eq) in anhydrous toluene.

-

Reaction: Heat the mixture to reflux for 12-24 hours under a nitrogen atmosphere. A white precipitate of the phosphonium salt will form.

-

Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with cold toluene followed by diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the resulting white powder under high vacuum to yield the pure phosphonium salt.

Diagram: Phosphonium Salt Formation

Caption: Synthesis of a sterically hindered phosphonium salt.

III. Summary and Future Outlook

This compound represents a valuable, albeit specialized, reagent for organic synthesis. While its synthesis is straightforward, its true potential is realized in applications where controlled steric hindrance is a key design element. The protocols provided herein offer a foundation for researchers to explore its use in creating sterically encumbered protecting groups, novel Wittig reagents, and as a scaffold for conformationally restricted molecules and ligands. Future work could focus on quantifying the impact of the peri-interaction on reaction kinetics and exploring its use in asymmetric catalysis where the chiral environment can be influenced by this steric constraint.

References

-

Pittelkow, M. et al. Role of the peri-effect in synthesis and reactivity of highly substituted naphthaldehydes: a novel backbone amide linker. Org. Biomol. Chem., 2005, 3, 508–514. Available at: [Link]

-

Kilner, C. More Detail on Peri-Substitution Research. University of Huddersfield. Available at: [Link]

-

Yamamoto, K. et al. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. Molecules, 2023, 28(14), 5424. Available at: [Link]

-

PrepChem. Preparation of 1-(bromomethyl)naphthalene. Available at: [Link]

-

ResearchGate. Chemical Synthesis of Substituted Naphthalene Derivatives: A Review. Available at: [Link]

-

MDPI. Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties. Available at: [Link]

-

ResearchGate. The peri-interaction in 1-substituted naphthalenes. Available at: [Link]

-

ACS Publications. Nucleophilic Dearomatization of Chloromethyl Naphthalene Derivatives via η3-Benzylpalladium Intermediates: A New Strategy for Catalytic Dearomatization. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Naphthalene Derivatives in Organic Synthesis and Electronics. Available at: [Link]

-

DergiPark. An Efficient Synthetic Approach for The Transition Metal-Free Preparation of 2-Bromo-3-(Bromomethyl)Naphthalene from. Available at: [Link]

-

Chemdad. 1-(Bromomethyl)naphthalene. Available at: [Link]

-

ACS Publications. Functional Naphthalene Diimides: Synthesis, Properties, and Applications. Available at: [Link]

-

PubChem. 2-Bromomethylnaphthalene. Available at: [Link]

- Google Patents. CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile.

-

Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]

-

Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

-

Amanote Research. (PDF) Sterically Crowded Peri-Substituted Naphthalene. Available at: [Link]

-

Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

Sources

Application Note: 1-Bromomethyl-8-methylnaphthalene (1,8-BMMN) for High-Stability Fluorescent Labeling

Topic: 1-Bromomethyl-8-methylnaphthalene as a fluorescent labeling agent Content Type: Application Note & Protocol Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (1,8-BMMN) is a specialized fluorescent derivatization reagent designed for the high-sensitivity detection of carboxylic acids (fatty acids, prostaglandins, bile acids) and acidic pharmaceuticals. Unlike standard reagents such as 1-bromomethylnaphthalene (1-BMN) or 9-anthryldiazomethane (ADAM), 1,8-BMMN leverages the peri-substitution effect of the naphthalene ring. The methyl group at the 8-position provides critical steric hindrance, significantly protecting the resulting ester linkage from hydrolytic cleavage. This guide details the mechanistic advantages, synthesis, and validated protocols for using 1,8-BMMN in HPLC-FLD workflows.

Scientific Mechanism & Rationale

The Peri-Effect and Ester Stability

The primary challenge in fluorescent labeling of carboxylic acids via alkylation is the stability of the resulting ester. Standard esters formed from 1-bromomethylnaphthalene are susceptible to hydrolysis in aqueous mobile phases or biological matrices.

1,8-BMMN solves this through the "Peri-Effect":

-

Steric Shielding: The methyl group at position 8 is spatially proximate to the bromomethyl group at position 1.

-

Hydrolysis Resistance: Upon esterification, the 8-methyl group sterically blocks the approach of water molecules or nucleophiles to the carbonyl carbon of the ester, dramatically increasing kinetic stability.

-

Fluorescence: The naphthalene core provides a stable fluorophore (Ex: ~280-290 nm, Em: ~330-350 nm) suitable for UV-fluorescence detection.

Reaction Mechanism

The labeling proceeds via a nucleophilic substitution (

Figure 1: The carboxylate anion attacks the bromomethyl group. The 8-methyl group (not shown in simple text) remains proximal to the reaction center, providing the steric shield in the final product.

Experimental Protocol

Materials & Reagents[1]

-

Reagent: this compound (Synthesized or Custom Synthesis).

-

Catalyst: 18-Crown-6 ether (Phase transfer catalyst) or Potassium Carbonate (

). -

Solvent: Acetonitrile (ACN) or Acetone (HPLC Grade).

-

Standard: Fatty acid mixture (e.g., Stearic acid, Oleic acid) or target drug.

Synthesis of 1,8-BMMN (If commercial source unavailable)

Based on photobromination of 1,8-dimethylnaphthalene [1].

-

Reactants: Dissolve 1,8-dimethylnaphthalene (10 mmol) and N-bromosuccinimide (NBS, 11 mmol) in

(50 mL). -

Initiation: Irradiate with a tungsten lamp or UV source under reflux for 1 hour.

-

Purification: Filter succinimide; evaporate solvent. Purify via silica gel chromatography (Hexane/EtOAc) to isolate this compound from the unreacted or dibrominated byproducts.

-

Verification: Confirm structure via

-NMR (Singlet at

Derivatization Procedure (Standard Workflow)

This protocol is optimized for fatty acids in plasma or biological fluids.

| Step | Action | Critical Notes |

| 1. Extraction | Extract acids from sample (100 µL) into organic solvent (e.g., Ethyl Acetate). Evaporate to dryness under | Remove all water; moisture inhibits the reaction. |

| 2. Reagent Prep | Prepare 2 mM 1,8-BMMN in Acetonitrile. Prepare 2 mM 18-Crown-6 / | Prepare fresh or store in amber vials at -20°C. |

| 3. Reaction | Add 100 µL Reagent + 100 µL Catalyst to the dried residue. Vortex. | Ensure complete dissolution of the residue. |

| 4. Incubation | Heat at 60°C for 30 minutes (or 40°C for 60 mins for labile analytes). | Seal vials tightly to prevent solvent evaporation. |

| 5. Termination | Cool to room temperature. No quenching usually required if injected directly, or dilute with mobile phase. |

HPLC-FLD Conditions

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase:

-

A: Water (or 10mM Phosphate buffer pH 3.0 to suppress silanol activity).

-

B: Acetonitrile.

-

Gradient: 70% B to 100% B over 20 mins.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence.[1][2][3]

-

Excitation: 290 nm

-

Emission: 340 nm

-